molecular formula C72H104N20O17 B7909870 CID 16159639

CID 16159639

Cat. No.: B7909870
M. Wt: 1521.7 g/mol
InChI Key: UQIBUOXNUPHALR-UVIWMAFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “CID 16159639” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 16159639 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

CID 16159639 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed. Common reagents include acids, bases, and solvents that facilitate the reaction process.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like chromatography and spectroscopy to confirm their structure and purity.

Scientific Research Applications

CID 16159639 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: It is used in studies of biological processes and as a tool for probing cellular mechanisms.

    Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: It is used in the production of various industrial products and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 16159639 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Properties

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBUOXNUPHALR-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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